molecular formula C7H5ClN2O B15130959 4H-Pyrrolo[3,2-c]pyridin-4-one, 3-chloro-1,5-dihydro-

4H-Pyrrolo[3,2-c]pyridin-4-one, 3-chloro-1,5-dihydro-

Cat. No.: B15130959
M. Wt: 168.58 g/mol
InChI Key: DWJLYLUNGVGFHK-UHFFFAOYSA-N
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Description

4H-Pyrrolo[3,2-c]pyridin-4-one, 3-chloro-1,5-dihydro- is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by a fused pyrrole and pyridine ring system, with a chlorine atom at the 3-position and a keto group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrrolo[3,2-c]pyridin-4-one, 3-chloro-1,5-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by chlorination. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine or pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrrolo[3,2-c]pyridin-4-one, 3-chloro-1,5-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

4H-Pyrrolo[3,2-c]pyridin-4-one, 3-chloro-1,5-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Pyrrolo[3,2-c]pyridin-4-one, 3-chloro-1,5-dihydro- involves its interaction with specific molecular targets. As an inhibitor of casein kinase 1 alpha and delta, it interferes with the phosphorylation of target proteins, thereby modulating signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom at the 3-position in 4H-Pyrrolo[3,2-c]pyridin-4-one, 3-chloro-1,5-dihydro- imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for further functionalization. This makes it a valuable intermediate in the synthesis of diverse bioactive molecules .

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

3-chloro-3a,5-dihydropyrrolo[3,2-c]pyridin-4-one

InChI

InChI=1S/C7H5ClN2O/c8-4-3-10-5-1-2-9-7(11)6(4)5/h1-3,6H,(H,9,11)

InChI Key

DWJLYLUNGVGFHK-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2C1=NC=C2Cl

Origin of Product

United States

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